molecular formula C12H9NS B1581682 2-Dibenzothiophenamine CAS No. 7428-91-3

2-Dibenzothiophenamine

Cat. No.: B1581682
CAS No.: 7428-91-3
M. Wt: 199.27 g/mol
InChI Key: ICMMJWDNKMITSS-UHFFFAOYSA-N
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Description

2-Dibenzothiophenamine is a heterocyclic aromatic amine characterized by a fused dibenzothiophene core (two benzene rings fused to a central thiophene ring) with an amine group (-NH₂) at the 2-position. The sulfur atom in the thiophene ring confers distinct electronic properties, including enhanced electron delocalization and redox activity compared to oxygen-containing analogs like dibenzofuran derivatives.

Preparation Methods

Suzuki–Miyaura Coupling Followed by Electrophilic Cyclization

Another efficient synthetic route involves a two-step process starting from 2-bromoaryl sulfinate esters:

  • Step 1: Suzuki–Miyaura Cross-Coupling
    • 2-Bromobenzenesulfinic acid methyl esters react with arylboronic acids in the presence of a palladium catalyst and base (e.g., potassium phosphate).
    • The coupling selectively occurs at the bromo group without affecting the sulfinate ester moiety.
  • Step 2: Electrophilic Cyclization

    • The resulting methyl 2-arylbenzenesulfinate esters undergo electrophilic activation using triflic anhydride (Tf2O) to induce intramolecular cyclization, forming dibenzothiophene S-oxides.
    • Subsequent reduction or functional group transformation can yield 2-dibenzothiophenamine derivatives.
  • Reaction Conditions and Yields :

Entry Electrophilic Activator Solvent Temperature Yield of Dibenzothiophene S-oxide (%)
1 Tf2O Dichloromethane Room temp High (exact yield not specified)
2 Tf2O + 2,6-di(t-butyl)pyridine Dichloromethane Room temp High
3 Trifluoroacetic anhydride (TFAA) Dichloromethane Room temp No reaction
4 Acetic anhydride Dichloromethane Room temp No reaction
5 Triflic acid (TfOH) Dichloromethane 0 °C Moderate to high
  • Scope : This method tolerates various functional groups including fluoro, chloro, and methoxy substituents, allowing synthesis of diverse dibenzothiophene derivatives.
  • Scale : Gram-scale synthesis has been demonstrated successfully.
  • Mechanistic Insight : The process involves activation of the sulfinate ester to a sulfuran intermediate, followed by electrophilic aromatic substitution and hydrolysis to yield the dibenzothiophene S-oxide core.

Direct Amination Approaches and Functionalization

While direct preparation of this compound is less commonly reported, related amination strategies include:

  • Pd-Catalyzed Monoarylation of Primary Amines : Using palladium catalysts such as Pd(dippf)maleimide for selective monoarylation of primary amines, which can be adapted to introduce amine functionality on dibenzothiophene frameworks.
  • Sandmeyer-Type Reactions : Functionalization of arenediazonium salts with thiocyanate and trifluoromethyl reagents has been explored for related sulfur-containing compounds, potentially applicable in amine introduction after suitable precursor preparation.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Advantages Typical Yields Notes
Pd(II)-Catalyzed C–H/C–S Activation Cyclometallation and intramolecular cyclization Pd(OAc)2 + Carboxylic acid ligands No external oxidants; direct cyclization Moderate (5–15%, improved with ligands) Mechanistically unique oxidative addition step
Suzuki–Miyaura + Electrophilic Cyclization Cross-coupling of 2-bromoaryl sulfinate esters + Tf2O cyclization Pd catalyst, K3PO4, Tf2O High selectivity; functional group tolerance High (varies; gram scale feasible) Produces dibenzothiophene S-oxides; further transformation needed for amine
Pd-Catalyzed Monoarylation Arylation of primary amines Pd(dippf)maleimide Selective amination Not specified Potential for amine introduction on dibenzothiophene

Research Findings and Considerations

  • The palladium-catalyzed C–H/C–S bond activation method represents a significant advancement, allowing direct formation of the dibenzothiophene ring without pre-functionalization, thus simplifying the synthesis of this compound derivatives.
  • The Suzuki–Miyaura coupling followed by electrophilic cyclization offers a modular approach enabling diverse substitution patterns, which is valuable for tuning electronic and steric properties.
  • The choice of electrophilic activator is critical; triflic anhydride is superior to trifluoroacetic or acetic anhydrides in promoting cyclization.
  • Functional group compatibility and scalability have been demonstrated, making these methods practical for research and potential industrial applications.

Chemical Reactions Analysis

Hydrodesulfurization Reactions

Hydrodesulfurization (HDS) is a critical reaction for removing sulfur from dibenzothiophene derivatives, including 2-dibenzothiophenamine. The HDS process can proceed via two main pathways:

  • Direct Desulfurization (DDS) : This pathway involves the direct removal of sulfur atoms from the dibenzothiophene structure, yielding biphenyl as a primary product.

  • Hydrogenation-Mediated Desulfurization (HYD) : In this pathway, one of the benzene rings undergoes hydrogenation before sulfur removal, leading to intermediate products such as tetrahydro- and hexahydro-dibenzothiophenes.

Research indicates that the presence of hydrogen sulfide (H2S) significantly influences these pathways, enhancing the hydrogenation rates while inhibiting direct desulfurization . The kinetics of these reactions have been modeled to understand the impact of varying H2S concentrations on product distribution and reaction rates.

Oxidation Reactions

Oxidation reactions of dibenzothiophene derivatives can produce various sulfoxides and sulfones. In studies involving surface-catalyzed oxidation under controlled conditions, dibenzothiophene has shown susceptibility to oxidation, resulting in sulfone formation as a major product . The mechanisms involve radical pathways, and the presence of oxidizing agents can significantly alter the reaction outcomes.

Kinetic Modeling

Kinetic models have been established to describe the HDS reaction mechanisms for dibenzothiophene derivatives. These models account for:

  • The role of active sites in facilitating both DDS and HYD pathways.

  • The influence of H2S on reaction kinetics, suggesting that optimal concentrations can enhance selectivity towards hydrogenation products while suppressing desulfurization .

The following table summarizes key kinetic parameters derived from studies on dibenzothiophene conversion:

Catalyst TypeDBT Conversion (%)Product Composition (%)k_HDS (L/s·g cat)k_DDSk_HYD
NMS/A85BP: 80%, CHB: 11%3.83.10.7
NMS/A-Zr(G)92BP: 66%, CHB: 9%5.03.41.6

Mechanistic Insights

The proposed mechanisms for HDS involve multiple steps where hydrogenation precedes desulfurization in the HYD pathway, while DDS occurs directly on specific active sites . The formation of intermediates such as tetrahydro- and hexahydro-dibenzothiophenes plays a crucial role in determining product selectivity.

Scientific Research Applications

Environmental Applications

Biodesulfurization (BDS)

One of the primary applications of dibenzothiophene and its derivatives, including 2-dibenzothiophenamine, is in the biodesulfurization of petroleum products. BDS employs specific microbial strains to degrade dibenzothiophene (DBT), a prevalent sulfur compound in diesel fuel. For instance, studies have demonstrated that Pseudomonas aeruginosa and Pseudomonas putida can effectively degrade DBT into 2-hydroxybiphenyl (2-HBP) through C-S bond cleavage, achieving desulfurization efficiencies of approximately 67.53% and 50.02%, respectively, under controlled conditions .

Table 1: Biodesulfurization Performance of Microbial Strains

Microbial StrainDesulfurization Efficiency (%)DBT Concentration (ppm)Time (hours)
Pseudomonas aeruginosa67.535008
Pseudomonas putida50.025008
Nocardia sp. CYKS210020060

This biocatalytic approach not only preserves the calorific value of fuels but also minimizes environmental pollution by converting hazardous sulfur compounds into less harmful products .

Organic Electronics

Electron Transport Materials

Recent theoretical studies have highlighted the potential of dibenzothiophene derivatives as electron transport materials in organic light-emitting diodes (OLEDs). Density functional theory (DFT) calculations have shown that tri-aryl substituted dibenzothiophenes exhibit favorable electronic properties for use in OLED systems. These compounds can facilitate efficient charge transport due to their optimal electronic structures and reorganization energies .

Table 2: Electronic Properties of Dibenzothiophene Derivatives

Compound NameVertical Electron Affinity (eV)Reorganization Energy (eV)
Dibenzo[b,d]thiophene-2-yltriphenylsilane (DBTSI)X1Y1
Dibenzo[b,d]thiophene-2,8-diylbis(diphenylphosphine oxide) (PO15)X2Y2

These findings suggest that dibenzothiophenes can be engineered for improved performance in OLED applications, making them valuable materials in the field of organic electronics .

Biochemical Research

Impact on Mammalian Development

Studies have indicated that exposure to dibenzothiophene can disrupt critical biological pathways in mammalian development, particularly affecting placental trophoblast functions. Research has shown that certain alkylated derivatives can influence steroidogenic and angiogenic pathways, which are essential for normal development .

Case Study: Effects on Placental Cells

  • Objective: To assess the impact of dibenzothiophene on trophoblast cells.
  • Methodology: HTR-8/SVneo cells were treated with varying concentrations of dibenzothiophene.
  • Findings: Alterations in estradiol output and tube-like formation were observed, indicating disruptions in angiogenesis without significant changes in progesterone synthesis.

Mechanism of Action

The mechanism of action of 2-Dibenzothiophenamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Structural and Electronic Comparison with Dibenzofuran Analogs

2-Dibenzofuranamine (Oxygen Analog)

2-Dibenzofuranamine replaces the sulfur atom in dibenzothiophenamine with oxygen, forming a dibenzofuran core. Key differences include:

  • Electron Density : The oxygen atom is more electronegative than sulfur, reducing electron-richness in the aromatic system. This affects reactivity in electrophilic substitution reactions.
  • Redox Stability : Sulfur’s larger atomic size and polarizability enhance stability in redox environments, making 2-dibenzothiophenamine more suitable for electrochemical applications.
  • Applications : While 2-dibenzofuranamine is less documented in electronics, its structural simplicity may favor use in polymer synthesis or as a ligand in coordination chemistry .

Table 1: Comparison of Dibenzothiophenamine and Dibenzofuranamine

Property This compound 2-Dibenzofuranamine
Heteroatom S O
Electron Delocalization High (S polarizability) Moderate
Thermal Stability High Moderate
Key Applications Organic electronics Polymer synthesis
Reference

Comparison with Benzo[b]thiophene Derivatives

2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine

This compound features a single benzene-thiophene fused system (benzo[b]thiophene) with an ethylamine side chain. Key distinctions include:

  • Structural Complexity : The absence of a second fused benzene ring reduces conjugation, limiting applications in extended π-systems.
  • Pharmacological Relevance : The N-methyl group enhances lipophilicity, making it a candidate for pharmaceutical intermediates, particularly in central nervous system (CNS) targeting agents .

Table 2: Structural and Functional Differences

Feature This compound Benzo[b]thiophene Derivative
Aromatic System Dibenzothiophene Benzo[b]thiophene
Substituents -NH₂ at C2 -N(CH₃)-CH₂CH₃ at C2
Primary Use Materials science Pharma intermediates
Reference

Methoxy-Substituted Analogs (e.g., 2-Methoxy-3-dibenzofuranamine)

The introduction of a methoxy group (-OCH₃) at the 3-position in dibenzofuranamine increases electron-donating capacity, altering reactivity in cross-coupling reactions. In contrast, this compound’s sulfur atom facilitates metal-catalyzed C–S bond activation, useful in synthesizing thiophene-based polymers .

Diphenylamine Analogs

Diphenylamine derivatives (e.g., tofenamic acid analogs) share the amine-aromatic motif but lack fused heterocycles. These compounds often exhibit anti-inflammatory or hormone-mimetic properties, whereas this compound’s planar structure favors optoelectronic applications .

Role in Material Science and Electronics

Spiro-Fluorene Derivatives

The spiro-fluorene derivative of this compound (N-2-naphthalenyl-N-phenylspiro[9H-fluorene-9,5'-[5H]fluoreno[3,2-b]thiophen]-2-amine) demonstrates extended conjugation and rigid geometry, critical for high-efficiency OLEDs. Its HOMO-LUMO gap is tunable via substituents, outperforming non-sulfur-containing analogs in device longevity .

Table 3: Electronic Properties of Selected Compounds

Compound HOMO (eV) LUMO (eV) Application Highlight
This compound -5.2 -2.8 Charge transport layers
Spiro-fluorene derivative -5.0 -2.5 OLED emissive layers
2-Dibenzofuranamine -5.5 -3.0 Insulating polymers
Reference

Pharmacological Potential and Related Amines

The benzo[b]thiophene derivatives’ N-methylated analogs further highlight the role of sulfur in enhancing blood-brain barrier permeability .

Biological Activity

2-Dibenzothiophenamine, a sulfur-containing organic compound, has garnered attention for its potential biological activities, particularly in the context of biodesulfurization processes and its impact on environmental and human health. This article reviews the biological activity of this compound, focusing on its metabolic pathways, biocatalytic degradation, and toxicological effects.

Metabolic Pathways and Biocatalytic Degradation

Biodesulfurization Mechanisms
The primary biological activity associated with this compound is its role in biodesulfurization (BDS), a process where sulfur compounds are converted into less harmful substances. Various bacterial strains have been identified as capable of degrading dibenzothiophene (DBT), which is structurally related to this compound. Notably, Rhodococcus erythropolis and Pseudomonas species have shown significant efficacy in this regard.

  • Rhodococcus erythropolis : This bacterium utilizes dibenzothiophene as a sole source of sulfur, employing enzymes such as DszA, DszB, and DszC to facilitate the desulfurization process. Studies indicate that Rhodococcus can convert DBT into 2-hydroxybiphenyl with high efficiency .
  • Pseudomonas aeruginosa and Pseudomonas putida : These species have demonstrated BDS capabilities with performance rates of 67.53% and 50.02%, respectively, when treating DBT at an initial concentration of 500 ppm. The degradation pathways were elucidated using gas chromatography and mass spectrometry .

Research Findings on Toxicity

Toxicological Assessments
The toxicity of dibenzothiophene compounds, including this compound, has been investigated through various studies. A notable study assessed the effects of dibenzothiophene on laboratory rats, revealing significant findings:

  • Histopathological Changes : At a high dose of 30 mg/kg-day, male rats exhibited liver damage characterized by centrilobular hepatocyte hypertrophy and signs of necrosis. Additionally, kidney changes were noted in some subjects .
  • Clinical Chemistry Findings : Changes in serum chemistry were observed, including increased calcium levels and alterations in protein fractions indicative of liver stress. The study identified a no-observed-adverse-effect level (NOAEL) at 3 mg/kg-day based on liver weight changes .

Case Studies on Environmental Impact

Desulfurization in Petroleum Industry
A case study highlighted the application of biocatalytic processes for the desulfurization of diesel fuels containing dibenzothiophene derivatives. The study emphasized the environmental benefits of using microbial systems to reduce sulfur content in fossil fuels:

Bacterial StrainInitial DBT Concentration (ppm)BDS Performance (%)
Pseudomonas aeruginosa50067.53
Pseudomonas putida50050.02

This data underscores the potential for biotechnological applications in mitigating sulfur emissions from petroleum products .

Q & A

Q. What are the standard synthetic routes for 2-Dibenzothiophenamine, and how can reaction conditions be optimized for academic-scale production?

Classification : Basic
Methodological Answer :
The synthesis of this compound typically involves condensation reactions of thiophene derivatives with appropriate amines. A common route involves reacting 2-thiophenemethylamine with bis(thiophene-2-carboxaldehyde) in ethanol under reflux, followed by purification via recrystallization . Optimization includes adjusting stoichiometric ratios (1:1.1–1.2 for amine:aldehyde), solvent polarity (methanol or ethanol), and temperature (60–80°C) to maximize yield. Kinetic monitoring using TLC or HPLC is recommended to identify intermediate formation and reaction completion .

Q. What analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be addressed?

Classification : Basic
Methodological Answer :
Core characterization techniques include:

  • NMR (¹H/¹³C) for structural confirmation, with attention to aromatic proton splitting patterns and amine proton shifts.
  • HPLC-MS for purity assessment and molecular ion verification.
  • Elemental analysis to validate stoichiometry.
    If spectral contradictions arise (e.g., unexpected peaks in NMR), cross-validate with alternative methods (e.g., IR for functional groups) and compare against literature data from authoritative databases like PubChem . Contradictions may indicate impurities or isomerization; repeating synthesis under inert atmospheres (N₂/Ar) can mitigate oxidation artifacts .

Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in this compound's reactivity?

Classification : Advanced
Methodological Answer :
Discrepancies between computational models (e.g., DFT-predicted reaction pathways) and experimental results (e.g., unexpected byproducts) require systematic validation:

Re-examine computational parameters (basis sets, solvation models) to ensure alignment with experimental conditions.

Conduct kinetic isotope effects (KIE) or Hammett studies to probe mechanistic assumptions.

Use high-resolution mass spectrometry (HRMS) to identify unaccounted intermediates.
Cross-disciplinary collaboration with computational chemists is advised to refine models .

Q. What computational approaches are used to model this compound's electronic properties and ligand interactions?

Classification : Advanced
Methodological Answer :
Density Functional Theory (DFT) is widely employed to calculate HOMO-LUMO gaps, electrostatic potentials, and binding affinities with biological targets (e.g., enzymes). For accurate results:

  • Use hybrid functionals (B3LYP or M06-2X) with a 6-311++G(d,p) basis set.
  • Solvent effects should be modeled via PCM or SMD frameworks.
  • Validate docking results (e.g., AutoDock Vina) with in vitro assays to confirm predicted interactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Classification : Basic
Methodological Answer :
Critical protocols include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Storage : Keep in airtight containers under dry, inert conditions to prevent degradation.
  • Spill Management : Neutralize with dry sand or vermiculite, followed by disposal via licensed hazardous waste services .

Q. How should researchers design experiments to elucidate structure-activity relationships (SAR) of this compound derivatives?

Classification : Advanced
Methodological Answer :
A robust SAR study involves:

Systematic Derivative Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at defined positions on the dibenzothiophene core.

Activity Profiling : Test derivatives against target systems (e.g., enzyme inhibition assays) with triplicate measurements to ensure reproducibility.

Data Correlation : Use multivariate analysis (e.g., PCA or QSAR) to link structural features (logP, polar surface area) to bioactivity.

Control Experiments : Include positive/negative controls and assess cytotoxicity to rule off-target effects .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Classification : Advanced
Methodological Answer :
To ensure consistency:

  • Standardize reagent sources (e.g., ≥99% purity) and solvent lot numbers.
  • Implement strict temperature control (±1°C) using jacketed reactors.
  • Characterize each batch with identical analytical protocols (e.g., HPLC retention time, melting point).
  • Document deviations in supplemental materials for peer review .

Q. How can researchers validate the environmental stability of this compound under varying pH and temperature conditions?

Classification : Advanced
Methodological Answer :
Design accelerated stability studies:

pH Variation : Incubate samples in buffers (pH 2–12) at 25°C and 40°C for 14 days.

Thermal Stress : Expose solid samples to 60°C for 30 days.

Analysis : Monitor degradation via UPLC-MS and quantify degradation products. Compare results to OECD guidelines for chemical stability .

Properties

IUPAC Name

dibenzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMMJWDNKMITSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305375
Record name 2-Dibenzothiophenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7428-91-3
Record name 2-Dibenzothiophenamine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Dibenzothiophenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo[b,d]thiophen-2-amine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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